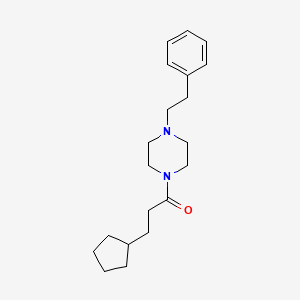![molecular formula C16H16Cl2N2OS B4940996 N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea, also known as CBTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have various biochemical and physiological effects on the body. In particular, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to affect the levels of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has also been shown to affect the levels of various enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and NMDA receptors.
実験室実験の利点と制限
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has several advantages for lab experiments, including its relatively simple synthesis method, its broad range of potential applications, and its ability to affect various enzymes and receptors in the body. However, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea also has several limitations, including its potential toxicity and its relatively low solubility in water.
将来の方向性
There are several future directions for the study of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea, including further investigation into its mechanism of action, its potential applications in various fields, and its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea for various applications.
合成法
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with thioethylamine, followed by the reaction of the resulting compound with 4-chlorophenyl isocyanate. The final product is obtained through purification and isolation techniques.
科学的研究の応用
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to exhibit anticancer, antitumor, and antifungal activities. In pharmacology, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In agriculture, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have potential as a herbicide and pesticide.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-13-5-7-14(8-6-13)20-16(21)19-9-10-22-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSGJIZJDBGZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4940929.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4940930.png)
![1-(3-chlorophenyl)-5-{[(2-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4940932.png)
![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)
![3-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940957.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4940963.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4940981.png)

![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)
![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)
![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
![N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)